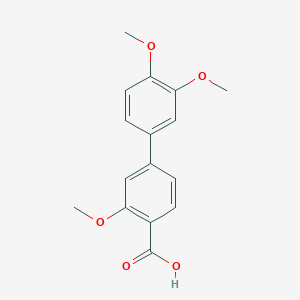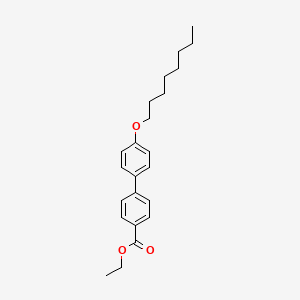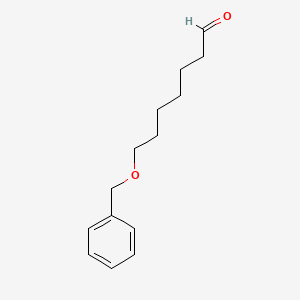
7-Benzyloxyheptanal, 97%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Benzyloxyheptanal, also known as benzyloxyheptanal, is a chemical compound widely used in scientific experiments for its unique properties. It has a molecular formula of C14H20O2 and a molecular weight of 220.31 g/mol .
Molecular Structure Analysis
The molecular structure of 7-Benzyloxyheptanal is represented by the formula C14H20O2 . Unfortunately, the search results do not provide a detailed analysis of its molecular structure.Applications De Recherche Scientifique
7-Benzyloxyheptanal, 97% has been used in a variety of scientific research applications. It has been used in the synthesis of a variety of compounds, including polymers, pharmaceuticals, and dyes. It has also been used in the synthesis of polycyclic aromatic hydrocarbons, which are important components of many natural products. Additionally, 7-Benzyloxyheptanal, 97% has been used in the synthesis of polymers for drug delivery systems, as well as in the synthesis of polymers for medical devices.
Mécanisme D'action
7-Benzyloxyheptanal, 97% is a highly reactive compound and its mechanism of action is not fully understood. However, it is believed that the compound undergoes a nucleophilic substitution reaction in the presence of a base. This reaction results in the formation of a new bond between the benzyl group and the heptanal molecule.
Biochemical and Physiological Effects
The biochemical and physiological effects of 7-Benzyloxyheptanal, 97% are not well understood. However, it is believed that the compound can act as an antioxidant, which may be beneficial for the prevention of oxidative damage to cells. Additionally, 7-Benzyloxyheptanal, 97% may have anti-inflammatory and anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
7-Benzyloxyheptanal, 97% has several advantages when used in laboratory experiments. It is a highly reactive compound, which makes it suitable for a variety of synthesis methods. Additionally, it is relatively inexpensive and easy to obtain. However, there are some limitations to using 7-Benzyloxyheptanal, 97% in laboratory experiments. It is a highly reactive compound, which can cause unwanted side reactions in some cases. Additionally, the compound can be toxic if not handled properly.
Orientations Futures
There are several potential future directions for 7-Benzyloxyheptanal, 97%. One potential direction is the development of new synthesis methods for the compound. Additionally, the compound could be further studied for its potential therapeutic applications, such as its anti-inflammatory and anti-cancer properties. Additionally, 7-Benzyloxyheptanal, 97% could be further studied for its potential applications in drug delivery systems and medical devices. Finally, further research could be done to better understand the biochemical and physiological effects of the compound.
Méthodes De Synthèse
7-Benzyloxyheptanal, 97% can be synthesized through a variety of methods. One method involves the reaction of benzyl chloride and heptanal in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out at room temperature and the product is purified by recrystallization. Another method involves the reaction of benzyl bromide and heptanal in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out at room temperature and the product is purified by recrystallization.
Propriétés
IUPAC Name |
7-phenylmethoxyheptanal |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O2/c15-11-7-2-1-3-8-12-16-13-14-9-5-4-6-10-14/h4-6,9-11H,1-3,7-8,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPYPDXFHTKFVGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCCCCCC=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


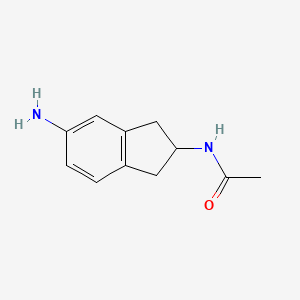
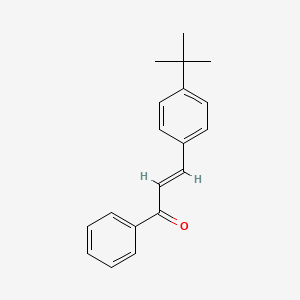
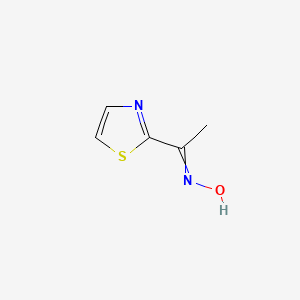
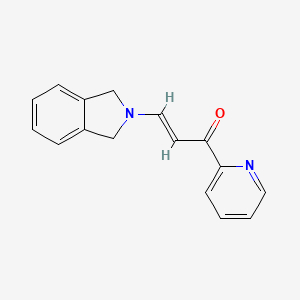
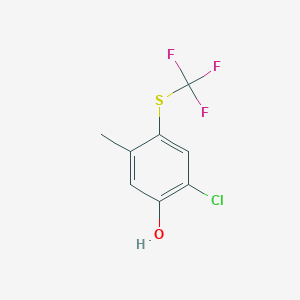
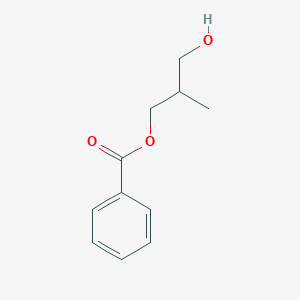
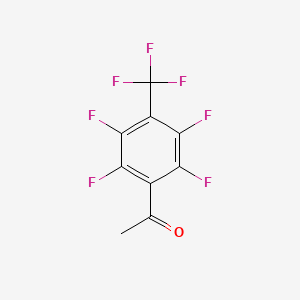
![N-[4-(Trifluoromethylthio)benzyl]phthalimide](/img/structure/B6292369.png)

![4,5-Dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyl-4-oxazolemethanol, 97%](/img/structure/B6292386.png)
